2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-1-[2-(2-fluorophenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5/c20-14-6-2-1-5-12(14)9-10-25-18(22)13(11-21)17-19(25)24-16-8-4-3-7-15(16)23-17/h1-8H,9-10,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWZXXFPGWGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with 1,2-diaminobenzene to form a quinoxaline intermediate. This intermediate is then subjected to further reactions, including nitrile formation and pyrrole ring closure, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, amines, and substituted quinoxalines, which can have different biological activities .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline compounds can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in tumor growth and metastasis. For example, studies have shown that similar compounds can target pathways associated with breast cancer and leukemia cell lines.
Neuroprotective Effects
Pyrrolo[2,3-b]quinoxaline derivatives have been investigated for their neuroprotective properties. They may act on neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
There is evidence suggesting that this compound has antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anticancer Activity :
- A study published in Medicinal Chemistry demonstrated that a similar pyrroloquinoxaline derivative showed significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value indicating potent activity, suggesting further development as an anticancer agent.
-
Neuroprotective Study :
- Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results indicated a reduction in cell death and oxidative markers, supporting the potential use of these compounds in neurodegenerative disease therapies.
-
Antimicrobial Efficacy :
- A comprehensive study assessed the antimicrobial properties of various pyrroloquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the structure significantly enhanced antimicrobial potency compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC)
- Structure: Substituted with a 4-aminophenyl group (CAS: 301358-46-3; MW: 300.317 g/mol) .
- Key Properties :
- Exhibits 91% corrosion inhibition efficiency for C38 steel in 1 M HCl at 1.2 mM concentration .
- Adsorbs via physisorption (ΔG°ads ≈ -14 kJ/mol) and partially chemisorption , as confirmed by XPS .
- Protonation of amine groups in acidic media facilitates electrostatic interactions with the steel surface .
- Comparison: The amino group in AHPQC enhances electron donation and protonation-driven adsorption, whereas the fluorine in the target compound may reduce basicity, favoring hydrophobic interactions over electrostatic binding.
2-Amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Methyl 2-Amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Structure : Substituted with ethoxycarbonyl and methyl carboxylate groups .
- Key Properties :
- Polar ester groups may improve solubility but reduce adsorption efficiency due to weaker interactions with metal surfaces.
Electronic and Steric Influences
- Electron-Withdrawing vs. Electron-Donating Groups: AHPQC’s 4-aminophenyl group donates electrons via resonance, enhancing adsorption on anodic sites of steel . The 2-fluorophenethyl group in the target compound combines electron-withdrawing fluorine with a bulky phenethyl chain. This may reduce electron donation but improve hydrophobic shielding .
Adsorption and Inhibition Mechanisms
Molecular Weight and Solubility
Biological Activity
2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (referred to as AHPQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of AHPQC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of AHPQC can be represented as follows:
This compound features a pyrroloquinoxaline core, which is known for its pharmacological properties.
AHPQC exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Protein Kinases : AHPQC has been identified as an inhibitor of various protein kinases, including HPK1 (hematopoietic progenitor kinase 1), which plays a crucial role in cellular signaling pathways related to immune responses and cancer progression .
- Antibacterial Properties : Recent studies have shown that compounds with similar structures possess potent antibacterial activities. While specific data on AHPQC's antibacterial efficacy is limited, its structural analogs have demonstrated effectiveness against resistant bacterial strains .
- Corrosion Inhibition : Interestingly, AHPQC has been studied for its application in corrosion inhibition, showcasing its ability to adsorb onto metal surfaces and protect against oxidative damage. This property may be attributed to the presence of nitrogen-containing functional groups in its structure .
Biological Activity Data
The biological activity of AHPQC can be summarized in the following table:
Case Study 1: HPK1 Inhibition
In a study aimed at evaluating the efficacy of pyrrolo[2,3-b]quinoxaline derivatives, AHPQC was shown to inhibit HPK1 activity effectively. This inhibition led to reduced cell proliferation in cancer cell lines, indicating potential therapeutic applications in oncology. The study utilized biochemical assays to quantify the inhibitory effects and confirmed the binding affinity through molecular docking simulations.
Case Study 2: Antibacterial Properties
Another research investigation focused on the antibacterial properties of pyrrole derivatives similar to AHPQC. The study revealed that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While direct testing on AHPQC was not conducted, the structural similarities suggest comparable antibacterial potential.
Case Study 3: Corrosion Inhibition Mechanism
Research exploring the corrosion inhibition capabilities of AHPQC demonstrated that it effectively adsorbs on C38 steel surfaces, forming a protective layer. X-ray photoelectron spectroscopy (XPS) analysis indicated chemisorption rather than physisorption, suggesting strong interactions between the compound and the metal surface. This property could have implications for industrial applications where metal protection is crucial.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For analogous pyrroloquinoxalines, a common approach includes coupling a fluorinated phenethylamine derivative with a pyrroloquinoxaline precursor under acidic or catalytic conditions (e.g., p-toluenesulfonic acid) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) significantly impacts yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm), fluorinated substituents (δ 4.5–5.5 ppm for CHF), and amine protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z ~375 for CHFN) and fragmentation patterns indicative of the pyrroloquinoxaline core .
- FT-IR : Bands at ~2200 cm confirm the nitrile group, while N-H stretches (~3350 cm) validate the amino group .
Q. What preliminary applications have been reported for structurally similar pyrroloquinoxaline derivatives?
- Methodological Answer : Analogous compounds (e.g., ethyl/methyl esters) demonstrate corrosion inhibition in acidic environments (e.g., 85% efficiency for C38 steel in HCl via adsorption on metal surfaces) . Others show anticancer potential through kinase inhibition (e.g., FGFRs) or antimicrobial activity via disruption of bacterial membranes .
Advanced Research Questions
Q. How does the 2-fluorophenethyl substituent influence electronic properties and binding interactions compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the molecule’s aromatic system and modulating solubility (logP reduction by ~0.5 units vs. non-fluorinated analogs). Computational studies (DFT) reveal increased dipole moments, improving interactions with polar biological targets (e.g., enzymes) or metal surfaces in corrosion inhibition . Comparative assays using fluorinated vs. chlorinated/uncharged derivatives are recommended to isolate substituent effects .
Q. What contradictions exist in reported bioactivity data for pyrroloquinoxalines, and how can experimental design address them?
- Methodological Answer : Discrepancies in IC values (e.g., 5–50 µM for kinase inhibition) arise from variations in assay conditions (e.g., ATP concentration, cell lines). Standardizing protocols (e.g., fixed ATP levels in kinase assays) and using isogenic cell models can reduce variability . Additionally, orthogonal validation (e.g., SPR for binding affinity vs. enzymatic assays) resolves false positives .
Q. What advanced strategies optimize this compound’s selectivity for therapeutic targets while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution at the quinoxaline 3-position (e.g., replacing nitrile with carboxylate) alters target engagement. Fluorophenethyl groups enhance blood-brain barrier penetration for neuropharmacology applications .
- Prodrug Design : Esterification of the nitrile group improves bioavailability, while pH-sensitive linkers enable targeted release in tumor microenvironments .
Q. How can computational modeling guide the rational design of derivatives with enhanced corrosion inhibition or bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates adsorption behavior on metal surfaces (e.g., Fe(110)), predicting inhibition efficiency via binding energy calculations (e.g., −35 kcal/mol for analogous compounds) .
- Docking Studies : Identifies key interactions (e.g., hydrogen bonds with kinase catalytic sites) using software like AutoDock Vina. Focus on conserved residues (e.g., ATP-binding pocket Lys514 in FGFR1) improves selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
